molecular formula C19H16BrNO2S B12634841 Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate

Cat. No.: B12634841
M. Wt: 402.3 g/mol
InChI Key: PRJXRNJUUBWKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Bromomethylation: The phenyl ring is bromomethylated using bromomethylation reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the ester group to an alcohol.

    Coupling Reactions: The phenyl ring can participate in coupling reactions like Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the thiazole ring.

    Methyl 2-[4-(bromomethyl)phenyl]benzoate: Contains a benzoate group instead of a thiazole ring.

    Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain a thiophene ring, which is structurally similar to the thiazole ring.

Uniqueness

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate is unique due to the presence of both a bromomethyl group and a thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H16BrNO2S

Molecular Weight

402.3 g/mol

IUPAC Name

ethyl 2-[4-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H16BrNO2S/c1-2-23-19(22)17-16(14-6-4-3-5-7-14)21-18(24-17)15-10-8-13(12-20)9-11-15/h3-11H,2,12H2,1H3

InChI Key

PRJXRNJUUBWKKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)CBr)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.